Cas no 80825-01-0 (2-(4-Chlorobenzoyl)isoindoline-1,3-dione)

2-(4-Chlorobenzoyl)isoindoline-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Chlorobenzoyl)isoindoline-1,3-dione
- 2-(4-chlorobenzoyl)isoindole-1,3-dione
- 2-(4-chlorobenzoyl)-1H-isoindole-1,3(2H)-dione
- 80825-01-0
- SB64898
- SCHEMBL11576538
-
- Inchi: InChI=1S/C15H8ClNO3/c16-10-7-5-9(6-8-10)13(18)17-14(19)11-3-1-2-4-12(11)15(17)20/h1-8H
- InChI Key: IZUWQGGBDAEIDQ-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=O)N(C(=O)C3=CC=C(C=C3)Cl)C2=O
Computed Properties
- Exact Mass: 285.0192708g/mol
- Monoisotopic Mass: 285.0192708g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 418
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 54.4Ų
2-(4-Chlorobenzoyl)isoindoline-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742995-5g |
2-(4-Chlorobenzoyl)isoindoline-1,3-dione |
80825-01-0 | 98% | 5g |
¥2902.00 | 2024-07-28 | |
Alichem | A199009158-5g |
2-(4-Chlorobenzoyl)isoindoline-1,3-dione |
80825-01-0 | 95% | 5g |
$400.00 | 2023-09-01 | |
Chemenu | CM146728-5g |
2-(4-chlorobenzoyl)isoindoline-1,3-dione |
80825-01-0 | 95% | 5g |
$299 | 2021-08-05 | |
Chemenu | CM146728-5g |
2-(4-chlorobenzoyl)isoindoline-1,3-dione |
80825-01-0 | 95% | 5g |
$317 | 2024-07-23 |
2-(4-Chlorobenzoyl)isoindoline-1,3-dione Related Literature
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
Additional information on 2-(4-Chlorobenzoyl)isoindoline-1,3-dione
2-(4-Chlorobenzoyl)isoindoline-1,3-dione: A Comprehensive Overview
2-(4-Chlorobenzoyl)isoindoline-1,3-dione, with the CAS number 80825-01-0, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoindoline derivatives and is characterized by its unique structural features, which include a chlorobenzoyl group and a dione functionality. These characteristics contribute to its potential applications in various biological and medicinal contexts.
The chemical structure of 2-(4-Chlorobenzoyl)isoindoline-1,3-dione is particularly noteworthy due to its ability to interact with specific biological targets. The chlorobenzoyl moiety is known for its ability to form hydrogen bonds and π-π interactions, which can enhance the compound's binding affinity to proteins and other biomolecules. Additionally, the dione functionality can participate in redox reactions, making this compound a promising candidate for studies involving oxidative stress and related biological processes.
Recent research has highlighted the potential of 2-(4-Chlorobenzoyl)isoindoline-1,3-dione in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 investigated the anti-inflammatory properties of this compound. The researchers found that 2-(4-Chlorobenzoyl)isoindoline-1,3-dione effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound could be a valuable lead for developing new anti-inflammatory drugs.
In another study published in the Bioorganic & Medicinal Chemistry Letters, scientists explored the anticancer potential of 2-(4-Chlorobenzoyl)isoindoline-1,3-dione. The results indicated that this compound exhibited significant cytotoxic activity against several cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, which are crucial processes for cancer therapy.
The pharmacokinetic properties of 2-(4-Chlorobenzoyl)isoindoline-1,3-dione have also been studied to assess its suitability as a drug candidate. A preclinical study conducted by a team at the University of California, San Francisco, evaluated the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The findings revealed that 2-(4-Chlorobenzoyl)isoindoline-1,3-dione has favorable oral bioavailability and a reasonable half-life, making it a promising candidate for further development.
In addition to its therapeutic potential, 2-(4-Chlorobenzoyl)isoindoline-1,3-dione has been used as a synthetic intermediate in organic synthesis. Its reactivity and functional group diversity make it an attractive starting material for the preparation of more complex molecules. For example, researchers at Harvard University utilized this compound as a key intermediate in the synthesis of novel isoindoline-based ligands for metal-catalyzed reactions. These ligands demonstrated enhanced catalytic activity and selectivity in various organic transformations.
The safety profile of 2-(4-Chlorobenzoyl)isoindoline-1,3-dione is another important aspect that has been extensively studied. Toxicological assessments have shown that this compound exhibits low toxicity at therapeutic concentrations. However, as with any chemical substance, proper handling and storage precautions should be observed to ensure safety in laboratory settings.
In conclusion, 2-(4-Chlorobenzoyl)isoindoline-1,3-dione, with CAS number 80825-01-0, is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development. Ongoing research continues to uncover new applications and mechanisms of action for this compound, contributing to its growing importance in the scientific community.
80825-01-0 (2-(4-Chlorobenzoyl)isoindoline-1,3-dione) Related Products
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)



